2-(4-fluorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Description
2-(4-fluorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FL-6 and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural aspects of isoquinoline derivatives, exploring their complex formation and potential applications. For instance, Karmakar et al. (2007) investigated the structural aspects of two amide-containing isoquinoline derivatives, highlighting their ability to form gels or crystalline solids depending on the treatment with different mineral acids, pointing towards their potential applications in material science and pharmaceutical formulations (Karmakar, Sarma, & Baruah, 2007).
Potential Therapeutic Applications
Anticancer Activity : Ghorab et al. (2015) synthesized novel sulfonamide derivatives, including isoquinoline compounds, and evaluated their cytotoxic activities against breast and colon cancer cell lines. One compound exhibited potent anticancer activity, underscoring the therapeutic potential of isoquinoline derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Antifungal and Antimalarial Properties : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents with activity against Candida and Aspergillus species, also noting their plasmatic stability, which is crucial for further drug development (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015). Additionally, Werbel et al. (1986) discussed the synthesis and antimalarial activity of related compounds, emphasizing the importance of structural relationships in enhancing antimalarial potency (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Analgesic and Anti-inflammatory Activities : Alagarsamy et al. (2015) explored the design and synthesis of quinazolinyl acetamides, including isoquinoline analogs, for their analgesic and anti-inflammatory activities. The study revealed significant potential in this compound class for the treatment of pain and inflammation (Alagarsamy, Solomon, Sulthana, Meduri Satyasai Vijay, & Narendhar, 2015).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14(2)13-24-19-9-8-18(12-16(19)5-10-21(24)26)23-20(25)11-15-3-6-17(22)7-4-15/h3-4,6-9,12,14H,5,10-11,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSADNMDDRDABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
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